molecular formula C21H22BrFN4O3 B5089658 1-(2-BROMOBENZOYL)-4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZINE

1-(2-BROMOBENZOYL)-4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZINE

Cat. No.: B5089658
M. Wt: 477.3 g/mol
InChI Key: DPSPFZKLUOJRTC-UHFFFAOYSA-N
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Description

1-(2-BROMOBENZOYL)-4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZINE is a complex organic compound that features a combination of bromobenzoyl, fluoronitrophenyl, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-BROMOBENZOYL)-4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZINE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Bromobenzoyl Intermediate: Starting with 2-bromobenzoic acid, it is converted to 2-bromobenzoyl chloride using thionyl chloride.

    Nucleophilic Substitution: The 2-bromobenzoyl chloride reacts with 4-[4-fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazine in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of automated reactors and purification systems such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-BROMOBENZOYL)-4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products:

    Reduction of Nitro Group: 4-amino-2-fluoro-5-(pyrrolidin-1-yl)phenyl derivative.

    Substitution of Bromine: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-BROMOBENZOYL)-4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZINE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Research: Used in studies to understand its interaction with biological macromolecules.

    Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-BROMOBENZOYL)-4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZINE depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

  • 1-(2-BROMOBENZOYL)-4-[4-FLUORO-2-NITROPHENYL]PIPERAZINE
  • 1-(2-BROMOBENZOYL)-4-[4-FLUORO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZINE

Comparison: 1-(2-BROMOBENZOYL)-4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZINE is unique due to the presence of both the nitro and pyrrolidinyl groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(2-bromophenyl)-[4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrFN4O3/c22-16-6-2-1-5-15(16)21(28)26-11-9-25(10-12-26)19-14-18(24-7-3-4-8-24)17(23)13-20(19)27(29)30/h1-2,5-6,13-14H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSPFZKLUOJRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Br)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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